methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
Description
Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with:
- 1-[(2-methylphenyl)methyl] (2-methylbenzyl) group: Introduces steric bulk and lipophilicity.
This compound’s structure suggests applications in medicinal chemistry (e.g., kinase inhibition) or agrochemical development, though direct evidence of its biological activity is absent in the provided data. Its synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amide coupling or Buchwald–Hartwig amination for substituent introduction .
Properties
IUPAC Name |
methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-5-3-4-6-14(12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-13(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZLOQCSONBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino and carbonyl groups. The final step involves esterification to form the methyl ester.
Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of Amino and Carbonyl Groups: The amino group can be introduced via nucleophilic substitution, while the carbonyl group can be added through acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves multi-step reactions that may include the formation of triazole rings through cycloaddition reactions. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activities
Antitumor Properties
Research has indicated that derivatives of triazole compounds exhibit notable antitumor activities. For example, aminotriazoles have been documented to inhibit tumor growth by interfering with cellular pathways involved in cancer progression . this compound may function similarly due to its structural analogies with known antitumor agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Triazole derivatives have shown efficacy against various bacterial strains, including resistant ones. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Triazole compounds have been studied for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases. The ability of this compound to modulate inflammatory responses could be a significant area for future research.
Agricultural Applications
Pesticidal Activity
In agricultural contexts, triazole derivatives are often employed as fungicides due to their ability to inhibit fungal growth. This compound may exhibit similar properties, making it a candidate for development as a novel agricultural pesticide .
Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators by influencing hormonal pathways within plants. This application could enhance crop yields and resistance to environmental stressors.
Case Study 1: Antitumor Activity
In a study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound was evaluated alongside other compounds. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). This compound demonstrated promising activity, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazole Derivatives
The compound’s closest analogs share the 5-amino-1,2,3-triazole scaffold but differ in substituents and functional groups. Key examples include:
Key Observations:
Halogenated substituents (e.g., 4-fluoro in Compound 2f ) may improve metabolic stability compared to non-halogenated analogs.
Functional Group Impact :
- Methyl benzoate vs. ethyl carboxylate (Compound 42): Methyl esters generally exhibit faster hydrolysis rates, affecting bioavailability.
- Amide linkage vs. carboxamide (Compound 6): The benzoate amide in the target compound may confer rigidity and influence binding to aromatic residues in target proteins.
Crystallographic and Computational Insights
- Molecular docking (as in ) could predict binding modes relative to analogs with known targets.
Biological Activity
Methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₄O₂
- Molecular Weight : 302.34 g/mol
- CAS Number : 152460-10-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring system is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which can enhance binding affinity to target proteins.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a series of 1,2,4-triazole derivatives showed promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action . this compound may exhibit similar activities due to structural similarities.
Anticancer Activity
Triazole-containing compounds have also been investigated for their anticancer properties. For example, certain triazole derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions. A common approach is:
Triazole Ring Formation : Reacting substituted hydrazines with carbon disulfide under basic conditions (e.g., KOH) to form thiosemicarbazide intermediates, followed by cyclization with hydrazine hydrate .
Amide Coupling : Condensation of the triazole-4-carboxylic acid derivative with methyl 4-aminobenzoate using coupling agents like EDC/HOBt in anhydrous DMF .
Benzylation : Introducing the 2-methylphenylmethyl group via nucleophilic substitution or Mitsunobu reaction .
Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–8.5 ppm) .
- IR Spectroscopy : Peaks at 1650–1700 cm (amide C=O) and 3200–3400 cm (N-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 395.15) .
Advanced: How can reaction conditions be optimized to improve the yield of the triazole core in the presence of steric hindrance from the 2-methylphenyl group?
Answer:
Steric hindrance from the 2-methylphenyl substituent can reduce cyclization efficiency. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Evidence shows refluxing in ethanol with glacial acetic acid improves cyclization .
- Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation under mild conditions (room temperature, 12–24 hours) .
- Stepwise Protection : Temporary protection of the amide group (e.g., using Boc or Fmoc) to reduce steric clash during benzylation .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 4 h reflux | 65 | 92 |
| DMF, CuI, 24 h RT | 78 | 95 |
| Boc-protected intermediate | 85 | 98 |
Basic: What spectroscopic and chromatographic methods are critical for purity assessment of this compound?
Answer:
- HPLC : Reverse-phase C18 column (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) .
- TLC : Silica gel 60 F, eluent CHCl:MeOH (9:1); R ≈ 0.5 .
- Elemental Analysis : Validate C, H, N content (e.g., CHNO requires C 60.83%, H 4.82%, N 19.71%) .
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Contradictions may arise from bioavailability or metabolic instability. Methodological approaches include:
Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation). LC-MS tracks metabolite formation .
Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
Pharmacokinetic Profiling : Measure C, T, and AUC in rodent models to correlate exposure with efficacy .
Case Study : A 2021 study found that methyl benzoate derivatives showed reduced activity in vivo due to esterase-mediated hydrolysis. Switching to a methyl ether analog improved stability .
Basic: What are the recommended storage conditions to prevent degradation of the amide and triazole functionalities?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to minimize thermal and photolytic degradation.
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
- Solvent : Dissolve in anhydrous DMSO (≤1% HO) for long-term storage; avoid aqueous buffers unless immediately used .
Advanced: How can computational methods predict the binding affinity of this compound to kinase targets, and how do results compare to experimental data?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key interactions: triazole N-H with Glu762, benzoate carbonyl with Lys745 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates stable poses .
Validation : - In Vitro Kinase Assays : Compare IC values (e.g., 2.3 μM in silico vs. 3.1 μM experimentally) .
- SAR Analysis : Modify substituents (e.g., 4-fluorophenyl vs. 2-methylphenyl) to validate predicted affinity trends .
Basic: What are the key steps for assessing the environmental impact of this compound in ecotoxicological studies?
Answer:
- Abiotic Degradation : Conduct hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis light) studies. Monitor degradation via HPLC .
- Bioaccumulation : Calculate log P (estimated 2.8 via ACD/Labs) to assess lipid solubility.
- Toxicity Screening : Use Daphnia magna (48h EC) and Vibrio fischeri (Microtox assay) for acute toxicity .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in tracing metabolic pathways of this compound in mammalian cells?
Answer:
- Synthesis : Incorporate C at the benzoate carbonyl or N in the triazole amino group via labeled precursors (e.g., C-methyl 4-aminobenzoate) .
- Metabolite Tracking : Use LC-MS/MS to detect labeled fragments (e.g., m/z 396.15 → 396.16 for C) in cell lysates .
Application : A 2024 study used N labeling to identify glutathione adducts formed via metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
